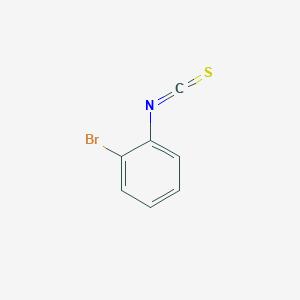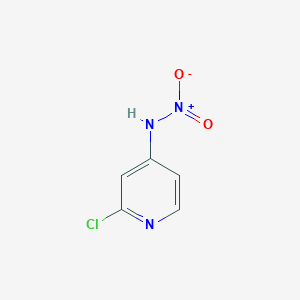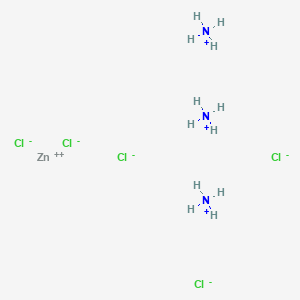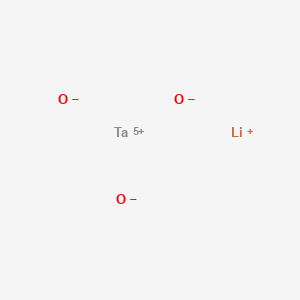
Chromyl chloride
Overview
Description
Chromyl chloride is an inorganic compound with the chemical formula CrO₂Cl₂. It is a reddish-brown liquid that is volatile at room temperature, which is unusual for transition metal compounds. This compound is the dichloride of chromic acid and is known for its strong oxidizing properties .
Mechanism of Action
Target of Action
Chromyl chloride, an inorganic compound with the formula CrO2Cl2 , is primarily used as an oxidizing agent in organic synthesis . It targets internal alkenes and benzylic methyl groups .
Mode of Action
This compound interacts with its targets through oxidation . It oxidizes internal alkenes to alpha-chloroketones or related derivatives . Additionally, it can attack benzylic methyl groups to give aldehydes via the Étard reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of alkenes . This process results in the formation of alpha-chloroketones or related derivatives . In the case of benzylic methyl groups, the Étard reaction leads to the formation of aldehydes .
Pharmacokinetics
It’s worth noting that this compound is avolatile liquid at room temperature . This suggests that it could be rapidly absorbed and distributed in an environment where it is used.
Result of Action
The result of this compound’s action is the transformation of internal alkenes into alpha-chloroketones or related derivatives . When it attacks benzylic methyl groups, it results in the formation of aldehydes .
Action Environment
This compound is a reddish-brown compound that is a volatile liquid at room temperature . It reacts violently with water , indicating that it should be used in a dry, controlled environment. It’s also worth noting that it has strong oxidizing properties , which means it should be stored and used away from combustible materials to prevent fire hazards .
Biochemical Analysis
Biochemical Properties
Chromyl chloride is known to oxidize internal alkenes to alpha-chloroketones or related derivatives . It can also attack benzylic methyl groups to give aldehydes via the Étard reaction
Cellular Effects
It is known to be toxic, carcinogenic, and mutagenic . It reacts violently with water, which could potentially cause damage to cells
Molecular Mechanism
It is known to be a strong oxidizing agent , which suggests it could potentially cause oxidative damage to biomolecules in cells
Temporal Effects in Laboratory Settings
It is known to be a volatile liquid at room temperature , suggesting it could potentially degrade over time
Dosage Effects in Animal Models
It is known to be toxic, carcinogenic, and mutagenic , suggesting it could potentially have adverse effects at high doses.
Metabolic Pathways
It is known to be a strong oxidizing agent , suggesting it could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known to be a volatile liquid at room temperature , suggesting it could potentially be transported and distributed within cells and tissues.
Subcellular Localization
Given its volatile nature and strong oxidizing properties , it could potentially localize to various compartments or organelles within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromyl chloride can be synthesized by reacting potassium chromate or potassium dichromate with hydrogen chloride in the presence of sulfuric acid, followed by distillation. The sulfuric acid acts as a dehydration agent in this reaction : [ \text{K}_2\text{Cr}_2\text{O}_7 + 6\text{HCl} \rightarrow 2\text{CrO}_2\text{Cl}_2 + 2\text{KCl} + 3\text{H}_2\text{O} ]
Another method involves exposing chromium trioxide to anhydrous hydrogen chloride gas : [ \text{CrO}_3 + 2\text{HCl} \leftrightarrow \text{CrO}_2\text{Cl}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is typically produced using the same methods as in the laboratory, with careful control of reaction conditions to ensure high yield and purity. The use of large-scale distillation equipment is common to separate and purify the product .
Chemical Reactions Analysis
Types of Reactions: Chromyl chloride undergoes various types of chemical reactions, including oxidation, hydrolysis, and substitution reactions.
Oxidation Reactions: this compound is a powerful oxidizing agent. It can oxidize toluene to benzaldehyde through the Étard reaction : [ \text{C}_6\text{H}_5\text{CH}_3 + 2\text{CrO}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CrO}_2\text{Cl}_2)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CrO}_2\text{Cl}_2)_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CHO} + \text{CrO}_3 + 4\text{HCl} ]
Hydrolysis: this compound reacts with water to form chromic acid and hydrochloric acid : [ \text{CrO}_2\text{Cl}_2 + 2\text{H}_2\text{O} \rightarrow \text{H}_2\text{CrO}_4 + 2\text{HCl} ]
Substitution Reactions: this compound can react with various organic compounds, substituting its chlorine atoms with other functional groups under appropriate conditions .
Scientific Research Applications
Chromyl chloride has several applications in scientific research and industry:
Chemistry:
- Used as an oxidizing agent in organic synthesis, particularly in the Étard reaction to produce aldehydes from methyl groups attached to aromatic rings .
- Employed in the qualitative analysis of chloride ions through the this compound test .
Biology and Medicine:
- Limited use due to its toxicity and strong oxidizing properties. it is sometimes used in research to study oxidative stress and its effects on biological systems .
Industry:
- Utilized in the production of certain dyes and pigments.
- Applied in the synthesis of other chromium compounds .
Comparison with Similar Compounds
Chromyl chloride is unique among chromium compounds due to its volatility and strong oxidizing properties. Similar compounds include:
Sulfuryl chloride (SO₂Cl₂): Another strong oxidizing agent, but less volatile and used primarily in chlorination reactions.
Vanadium oxytrichloride (VOCl₃): Similar in structure but contains vanadium instead of chromium and has different reactivity.
Molybdenum dichloride dioxide (MoO₂Cl₂): Similar in structure but contains molybdenum and is used in different types of catalytic reactions.
This compound stands out due to its specific applications in organic synthesis and qualitative analysis of chloride ions .
Properties
IUPAC Name |
chromium(6+);oxygen(2-);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Cr.2O/h2*1H;;;/q;;+6;2*-2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNPEMSZIKCOGC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Cl-].[Cl-].[Cr+6] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CrO2, CrO2Cl2 | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | chromium(VI) oxychloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(VI)_oxychloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Chromyl chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromyl_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chromium oxychloride appears as a dark red fuming liquid with a pungent odor. Corrosive to tissue., Deep-red liquid with a musty, burning, acrid odor; Note: Fumes in moist air; [NIOSH] "Opaque, dark, blood-red liquid at room temp."; Reacts vigorously in water at 20 deg C to form Cr(VI) trioxide (sparingly soluble in water), HCL, and Cl2; [ACGIH], DARK RED FUMING LIQUID WITH PUNGENT ODOUR., Deep-red liquid with a musty, burning, acrid odor. [Note: Fumes in moist air.] | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
241 °F at 760 mmHg (USCG, 1999), 117 °C, 243 °F | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NIOSH, 2023), Hydrolyzes vigorously on contact with water, Soluble in carbon tetrachloride, carbon disulfide, benzene, nitrobenzene, phosphorus oxychloride, chloroform, Soluble in ether, acetic acid, Dissolves in chromium trioxide, yielding powerful oxidant, Miscible with carbon tetrachloride, tetrachloroethane, carbon disulfide, Solubility in water: reaction, Reacts | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.96 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.91 at 25 °C/4 °C, Vapor Density: 0.00698 lb/cu ft at 70 °C, Saturated liquid density = 122.200 lb/cu ft at 70 °C, Relative density (water = 1): 1.91, (77 °F): 1.91 | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 5.3 | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
20 mmHg (NIOSH, 2023), 20.0 [mmHg], 19.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.67, 20 mmHg | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHROMYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Deep red liquid; appears black under reflected light, Mobile, dark-red liquid, Blood red oily liquid | |
CAS No. |
14977-61-8 | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromium, dichlorodioxo-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQU316FZ5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHROMYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-141.7 °F (USCG, 1999), -96.5 °C, -142 °F | |
| Record name | CHROMIUM OXYCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2946 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/990 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0854 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0142.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Q1: How does chromyl chloride interact with organic molecules, and what are the implications?
A1: this compound, a strong oxidizing agent, exhibits diverse reactivity with organic molecules. For instance, it interacts with alkenes through an electrophilic attack on the π-bond, leading to the formation of various products, including epoxides, ketones, and chlorohydrins [, , ]. In the case of aromatic hydrocarbons, this compound forms adducts where the oxidized substrate, like benzaldehyde, coordinates to the reduced chromium species []. These interactions highlight its versatility in organic synthesis.
Q2: What is the molecular formula, weight, and structure of this compound?
A2: this compound (CrO2Cl2) has a molecular weight of 154.9 g/mol. Its tetrahedral structure, confirmed by various spectroscopic techniques, consists of a central chromium atom double-bonded to two oxygen atoms and singly bonded to two chlorine atoms [, ].
Q3: How stable is this compound under different conditions?
A3: this compound is highly sensitive to moisture and readily hydrolyzes to form chromic acid and hydrochloric acid []. This sensitivity necessitates handling the compound under anhydrous conditions. Thermal decomposition studies reveal that this compound decomposes at elevated temperatures, yielding various chromium oxides, including chromium dioxide []. The decomposition pathway and product distribution are influenced by factors like temperature and oxygen pressure.
Q4: Does this compound exhibit any catalytic properties?
A4: While not a traditional catalyst, this compound can facilitate polymerization reactions. For example, it catalyzes the polymerization of n-butyl vinyl ether, with the reaction rate influenced by factors like monomer and catalyst concentration, temperature, and the presence of additives [].
Q5: How has computational chemistry been employed to study this compound reactions?
A5: Computational methods, particularly density functional theory (DFT) calculations, have been instrumental in elucidating the reaction mechanisms of this compound. Studies have explored the pathways involved in ethylene epoxidation, revealing a zwitterionic direct addition pathway leading to epoxide formation []. Similarly, DFT calculations have shed light on the mechanisms of this compound alkane oxidation, highlighting a novel zwitterionic pathway for alcohol production [].
Q6: How does the structure of this compound influence its reactivity?
A6: The presence of highly electronegative oxygen atoms bonded to the chromium center in this compound contributes to its strong electrophilic character. This property drives its reactions with electron-rich species like alkenes and aromatic compounds [, ].
Q7: What analytical techniques are commonly employed to study this compound and its reactions?
A7: A range of analytical techniques has proven invaluable in characterizing this compound and its reaction products. Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in the reactants and products [, , , ]. X-ray absorption spectroscopy (XAS) has been employed to determine the structure of this compound in both matrix-isolated and solid states []. Gas chromatography-mass spectrometry (GC-MS) aids in identifying and quantifying the organic products formed in reactions involving this compound [].
Q8: What safety precautions are essential when handling this compound?
A8: this compound demands utmost caution during handling due to its corrosive, volatile, and toxic nature [, ]. It is crucial to work with this compound in well-ventilated fume hoods while wearing appropriate personal protective equipment, including gloves and respirators.
Q9: Does this compound pose any environmental risks?
A9: Given the toxicity associated with hexavalent chromium compounds like this compound, there are valid concerns regarding their environmental impact. While specific studies on the ecotoxicological effects of this compound are limited, it is crucial to handle and dispose of this compound responsibly to minimize potential risks.
Q10: What are the notable applications of this compound?
A10: Despite its highly reactive nature, this compound finds applications in various fields. In material science, it is used as a precursor for depositing thin films of chromium dioxide, a material with potential applications in spintronics and magnetic recording media []. Its controlled reactions with silica are explored for the synthesis of mixed chromium-titanium silicas, which may find use as catalysts or catalyst supports [].
Q11: What are some significant milestones in the research of this compound?
A11: The discovery of the Étard reaction, which involves the oxidation of alkylaromatic compounds using this compound to form aldehydes, marked a significant milestone []. Subsequent studies exploring the mechanism of this reaction, including the identification of the intermediate chromium complexes, have enriched our understanding of this compound's reactivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate](/img/structure/B80017.png)



